Cas no 2167134-49-6 (methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate)

methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate structure
2167134-49-6 structure
商品名:methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
CAS番号:2167134-49-6
MF:C7H6BrF2NO2S
メガワット:286.093846797943
CID:5944661
PubChem ID:165793366

methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
    • 2167134-49-6
    • EN300-1269717
    • インチ: 1S/C7H6BrF2NO2S/c1-13-7(12)3-2-14-6(11-3)4(8)5(9)10/h2,4-5H,1H3
    • InChIKey: STXSVUVXXXDODK-UHFFFAOYSA-N
    • ほほえんだ: BrC(C(F)F)C1=NC(C(=O)OC)=CS1

計算された属性

  • せいみつぶんしりょう: 284.92707g/mol
  • どういたいしつりょう: 284.92707g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 67.4Ų

methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1269717-2500mg
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
2500mg
$1791.0 2023-10-02
Enamine
EN300-1269717-0.05g
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
0.05g
$768.0 2023-06-08
Enamine
EN300-1269717-0.25g
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
0.25g
$840.0 2023-06-08
Enamine
EN300-1269717-2.5g
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
2.5g
$1791.0 2023-06-08
Enamine
EN300-1269717-50mg
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
50mg
$768.0 2023-10-02
Enamine
EN300-1269717-1000mg
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
1000mg
$914.0 2023-10-02
Enamine
EN300-1269717-100mg
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
100mg
$804.0 2023-10-02
Enamine
EN300-1269717-1.0g
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
1g
$914.0 2023-06-08
Enamine
EN300-1269717-5.0g
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
5g
$2650.0 2023-06-08
Enamine
EN300-1269717-0.1g
methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate
2167134-49-6
0.1g
$804.0 2023-06-08

methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate 関連文献

methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylateに関する追加情報

Introduction to Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate (CAS No. 2167134-49-6)

Methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2167134-49-6, belongs to the class of heterocyclic derivatives and exhibits unique structural and chemical properties that make it a promising candidate for various applications in medicinal chemistry.

The molecular structure of methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate incorporates a thiazole ring, which is a key pharmacophore in many bioactive molecules. The presence of bromine and fluorine substituents at the 1-position of the ethyl chain introduces additional functional groups that can influence the compound's reactivity and biological activity. This makes it an intriguing subject for further investigation into its potential therapeutic effects.

In recent years, there has been a growing interest in developing novel thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific modifications present in methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate may contribute to its unique pharmacological profile, making it a valuable asset in the search for new drug candidates.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The reactive sites on the thiazole ring and the substituted ethyl chain offer opportunities for further chemical modifications, allowing researchers to tailor the compound's properties to specific needs. This flexibility is particularly important in drug discovery, where precise control over molecular structure is crucial for achieving desired biological outcomes.

The synthesis of methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of bromine and fluorine atoms adds complexity to the synthetic route but also enhances the compound's potential biological activity. Advanced synthetic techniques and methodologies are employed to achieve the desired product with minimal side reactions.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to improve metabolic stability and binding affinity. The presence of two fluorine atoms in the ethyl chain of methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate may contribute to these favorable properties, making it an attractive candidate for further development.

The pharmacological evaluation of methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate has been ongoing in several research laboratories. Initial studies have shown promising results in vitro, indicating potential activity against various disease targets. These findings have spurred interest in exploring its mechanism of action and optimizing its pharmacokinetic properties for clinical applications.

In conclusion, methyl 2-(1-bromo-2,2-difluoroethyl)-1,3-thiazole-4-carboxylate represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of its properties continues to grow, it holds great potential for contributing to the discovery of new therapeutic agents.

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